molecular formula C7H11NOS B8729864 5-(Hydroxymethyl)-4-isopropyl-thiazole

5-(Hydroxymethyl)-4-isopropyl-thiazole

Cat. No. B8729864
M. Wt: 157.24 g/mol
InChI Key: FDKIIQDTRBIUCI-UHFFFAOYSA-N
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Patent
US06515124B2

Procedure details

Diisobutylaluminum hydride (1.5M in toluene; 2.4 mL, 3.6 mmol) was added dropwise over 10 min to a solution of 4-(1-methylethyl)thiazole-5-carboxylic acid ethyl ester (Example 8; 650 mg, 3.26 mmol) in toluene (5 mL) at −75° C. After 80 min, a second portion of diisobutylaluminum hydride (1.5M in toluene; 1.1 mL, 1.65 mmol) was added dropwise over 5 min at −75° C. After 20 min the cold reaction mixture was treated with saturated aqueous potassium sodium tartrate (5 mL) and the reaction mixture was allowed to warm to room temperature over 15 min. The liquid phase was decanted from the colorless solids and the filter cake was washed with toluene. The combined organic layers were washed with 5% aqueous potassium sodium tartrate (20 mL) and brine, then dried (MgSO4), filtered and evaporated in vacuo. The resulting residue was chromatographed over silica gel (0-25% ethyl acetate/hexanes) to give 4-(1-methylethyl)thiazole-5-methanol (350 mg, 69% yield).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.C([O:13][C:14]([C:16]1[S:20][CH:19]=[N:18][C:17]=1[CH:21]([CH3:23])[CH3:22])=O)C.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>C1(C)C=CC=CC=1>[CH3:22][CH:21]([C:17]1[N:18]=[CH:19][S:20][C:16]=1[CH2:14][OH:13])[CH3:23] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
650 mg
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=CS1)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 20 min the cold reaction mixture
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The liquid phase was decanted from the colorless solids
WASH
Type
WASH
Details
the filter cake was washed with toluene
WASH
Type
WASH
Details
The combined organic layers were washed with 5% aqueous potassium sodium tartrate (20 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed over silica gel (0-25% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
CC(C)C=1N=CSC1CO
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.